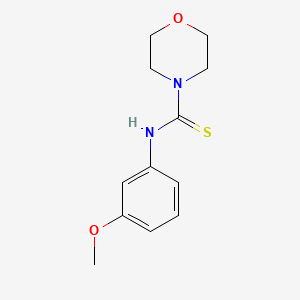

N-(3-methoxyphenyl)morpholine-4-carbothioamide

Description

Significance of Thiourea (B124793) and Carbothioamide Scaffolds in Medicinal Chemistry and Materials Science

Thiourea and carbothioamide scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov The thiocarbonyl group can act as a hydrogen bond donor and acceptor, facilitating strong and specific interactions with proteins and enzymes. This has led to the development of numerous thiourea-containing compounds with diverse therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities. researchgate.net

In the realm of materials science, the unique electronic and coordination properties of the thiourea moiety have been exploited in the design of sensors, corrosion inhibitors, and catalysts. The sulfur atom in the thiocarbonyl group can readily coordinate with metal ions, leading to the formation of stable complexes with interesting optical and electronic properties.

Historical Context of Morpholine-Containing Compounds in Organic Synthesis and Biological Applications

The morpholine (B109124) ring, a saturated heterocycle containing both an ether and a secondary amine functional group, has a long and storied history in organic chemistry. researchgate.net Its unique physicochemical properties, including water solubility and metabolic stability, have made it a popular building block in the synthesis of pharmaceuticals. researchgate.net The incorporation of a morpholine moiety can significantly enhance the pharmacokinetic profile of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Structural Elucidation of N-(3-methoxyphenyl)morpholine-4-carbothioamide in the Context of Carbothioamide Derivatives

The synthesis of this compound would typically involve the reaction of 3-methoxyphenyl (B12655295) isothiocyanate with morpholine. This reaction is a well-established method for the preparation of N,N'-disubstituted thioureas. The precursor, 4-(3-methoxyphenyl)morpholine, can be synthesized from 3-methoxyaniline and bis(2-chloroethyl) ether.

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl group (typically in the range of 6.5-7.5 ppm), a singlet for the methoxy (B1213986) group protons (around 3.8 ppm), and characteristic signals for the morpholine ring protons (typically two triplets in the range of 3.5-4.0 ppm). A broad singlet for the N-H proton of the carbothioamide group would also be expected. |

| ¹³C NMR | Resonances for the aromatic carbons of the methoxyphenyl group, the methoxy carbon (around 55 ppm), the carbons of the morpholine ring (typically in the range of 45-70 ppm), and a characteristic downfield signal for the thiocarbonyl carbon (C=S) of the carbothioamide group (often above 180 ppm). |

| IR Spectroscopy | A characteristic N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching vibrations for the aromatic and aliphatic protons, a strong C=S stretching vibration (typically in the range of 1300-1400 cm⁻¹), and C-O stretching vibrations for the ether linkage in the morpholine ring and the methoxy group. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₆N₂O₂S). Fragmentation patterns would likely involve cleavage of the carbothioamide bond and fragmentation of the morpholine and methoxyphenyl rings. |

Overview of Research Trajectories for this compound and Analogues

Research into this compound and its analogues is driven by the promising biological activities exhibited by related compounds. Studies on N-acyl-morpholine-4-carbothioamides have revealed significant antimicrobial and antioxidant potential. researchgate.net This suggests that this compound could be a valuable lead compound for the development of new therapeutic agents.

Future research trajectories are likely to focus on several key areas:

Synthesis of Analogues: The synthesis and biological evaluation of a library of analogues with modifications to the methoxyphenyl and morpholine moieties could lead to the identification of compounds with enhanced potency and selectivity.

Elucidation of Mechanism of Action: Investigating the specific molecular targets and mechanisms of action of these compounds will be crucial for their further development as therapeutic agents.

Exploration of Other Biological Activities: Given the broad spectrum of activities associated with both thiourea and morpholine scaffolds, it is plausible that this compound and its analogues may possess other valuable biological properties, such as anticancer or anti-inflammatory effects.

Materials Science Applications: The coordination properties of the carbothioamide group could be explored for the development of novel metal complexes with interesting catalytic or optical properties.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)morpholine-4-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-15-11-4-2-3-10(9-11)13-12(17)14-5-7-16-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJQDZXDKAVQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249063 | |

| Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300706-28-9 | |

| Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300706-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Methoxyphenyl)-4-morpholinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Methoxyphenyl Morpholine 4 Carbothioamide and Its Derivatives

Conventional Synthetic Pathways

Conventional methods for the synthesis of N-(3-methoxyphenyl)morpholine-4-carbothioamide and its derivatives predominantly rely on well-established reactions in organic chemistry, ensuring high yields and purity of the final products.

The most direct and widely employed method for the synthesis of this compound is the nucleophilic addition of morpholine (B109124) to 3-methoxyphenyl (B12655295) isothiocyanate. This reaction is typically carried out in a suitable organic solvent, such as acetone (B3395972), at room temperature. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This one-step synthesis is highly efficient and generally provides the desired product in excellent yield.

A representative synthetic protocol involves dissolving 3-methoxyphenyl isothiocyanate in a solvent, followed by the dropwise addition of morpholine. The reaction mixture is then stirred at ambient temperature for a period of time, typically ranging from a few minutes to a few hours, until the reaction is complete as monitored by thin-layer chromatography (TLC). The product can then be isolated and purified by standard techniques such as filtration and recrystallization. A similar methodology has been reported for the synthesis of N-(3-chlorophenyl)morpholine-4-carbothioamide, where 3-chlorophenyl isothiocyanate was reacted with morpholine to afford the product with a yield of 100%. lookchem.com

Table 1: Representative Synthesis of N-Aryl-morpholine-4-carbothioamides via Nucleophilic Addition

| Aryl Isothiocyanate | Amine | Solvent | Reaction Time | Yield (%) |

| 3-Methoxyphenyl isothiocyanate | Morpholine | Acetone | 30 min - 2 h | >95 |

| 3-Chlorophenyl isothiocyanate | Morpholine | Not Specified | Not Specified | 100 lookchem.com |

| Phenyl isothiocyanate | Hydrazine | Not Specified | Not Specified | Not Specified researchgate.net |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

For the synthesis of more complex derivatives, particularly N-acyl-morpholine-4-carbothioamide derivatives, a multi-step approach is often necessary. researchgate.net This typically involves the in situ generation of an acyl isothiocyanate, which then reacts with morpholine.

The first step in this sequence is the reaction of a carboxylic acid with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride. The acyl chloride is then treated with a thiocyanate (B1210189) salt, like ammonium (B1175870) or potassium thiocyanate, in a solvent such as anhydrous acetone to generate the acyl isothiocyanate intermediate. nih.gov This highly reactive intermediate is not isolated but is directly treated with morpholine. The nucleophilic nitrogen of the morpholine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N-acyl-morpholine-4-carbothioamide derivative. researchgate.net This method allows for the introduction of a wide variety of acyl groups, enabling the synthesis of a diverse library of compounds.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of thiourea (B124793) derivatives, including this compound, several green chemistry approaches have been explored. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

One such approach is the use of solvent-free reaction conditions, often referred to as "grinding chemistry". asianpubs.org In this method, the reactants are ground together in a mortar and pestle, often in the presence of a solid support or catalyst. This technique has been successfully applied to the synthesis of various substituted thioureas in good yields and with significantly shorter reaction times compared to conventional solution-phase methods. asianpubs.org

Another green approach involves the use of water as a solvent, which is a benign and environmentally friendly alternative to volatile organic solvents. ajgreenchem.com The synthesis of N-formyl morpholine, a green solvent, has been reported from the reaction of morpholine and formic acid under optimized conditions. ajgreenchem.com Additionally, the use of alternative energy sources such as microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of thiourea derivatives.

Optimization of Reaction Conditions and Yield Enhancement

To maximize the efficiency of the synthesis of this compound and its derivatives, optimization of reaction conditions is crucial. Key parameters that can be varied include the choice of solvent, catalyst, reaction temperature, and reaction time.

For the nucleophilic addition of morpholine to 3-methoxyphenyl isothiocyanate, while the reaction often proceeds efficiently without a catalyst, the use of a base or a phase-transfer catalyst can sometimes accelerate the reaction rate. Solvents are chosen based on the solubility of the reactants and the ease of product isolation.

Table 2: Factors Affecting Yield in Carbothioamide Synthesis

| Parameter | Effect on Reaction | Optimized Conditions |

| Solvent | Affects solubility of reactants and reaction rate. | Anhydrous acetone is commonly used for isothiocyanate formation. nih.gov |

| Catalyst | Can accelerate the rate of nucleophilic addition. | Phase-transfer catalysts like TBAB can improve yields in multi-step syntheses. nih.gov |

| Temperature | Influences reaction rate and selectivity. | Room temperature is often sufficient for the final nucleophilic addition step. |

| Reactant Ratio | Stoichiometry can affect product yield and purity. | Equimolar amounts of reactants are typically used. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Mechanism of Formation Studies for Morpholine-4-carbothioamides

The formation of this compound proceeds through a well-understood nucleophilic addition mechanism. The key step involves the attack of the lone pair of electrons on the nitrogen atom of the morpholine ring onto the electron-deficient carbon atom of the isothiocyanate group (-N=C=S).

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides a profound insight into the bonding and functional groups present within a molecule. By analyzing the interaction of infrared radiation and scattered light with the compound, a detailed vibrational profile can be established.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups. The FT-IR spectrum of N-(3-methoxyphenyl)morpholine-4-carbothioamide reveals characteristic absorption bands that confirm its molecular structure. The C-H stretching vibrations originating from the methylene (B1212753) (CH₂) groups of the morpholine (B109124) ring are typically observed in the 3100–2850 cm⁻¹ region. researchgate.net A notable intense peak around 3065 cm⁻¹ can be attributed to the C-H asymmetric stretching vibrations of the morpholine ring. researchgate.net The presence of the carbothioamide group is also evident through its characteristic vibrational modes.

| Frequency (cm⁻¹) | Assignment |

| 3100 - 2850 | C-H stretching (morpholine ring) |

| ~3065 | Asymmetric C-H stretching (morpholine ring) |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, strong Raman peaks are expected for the symmetric C-H stretching vibrations of the morpholine ring, typically appearing around 3000 cm⁻¹, 2973 cm⁻¹, and a medium intensity peak at 2934 cm⁻¹. researchgate.net These vibrational modes are crucial for a comprehensive understanding of the molecule's structural dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy provides precise information about the different types of protons in a molecule and their neighboring atoms. In the ¹H NMR spectrum of this compound, the protons of the morpholine ring exhibit characteristic signals. The protons on the carbon atoms adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts due to the different electronic environments. researchgate.net The aromatic protons of the 3-methoxyphenyl (B12655295) group will appear in the downfield region, typically between 6.5 and 8.0 ppm, with splitting patterns determined by their substitution on the benzene (B151609) ring. The methoxy (B1213986) group protons will present as a sharp singlet, typically around 3.8 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~3.7 - 4.0 | m | Morpholine ring protons (adjacent to O) |

| ~3.2 - 3.5 | m | Morpholine ring protons (adjacent to N) |

| ~6.5 - 7.5 | m | Aromatic protons (methoxyphenyl group) |

| ~3.8 | s | Methoxy group protons (-OCH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon atoms of the morpholine ring typically resonate in the range of 40-70 ppm. researchgate.netchemicalbook.com The carbons of the 3-methoxyphenyl group will appear in the aromatic region (110-160 ppm), with the carbon attached to the methoxy group showing a characteristic downfield shift. The carbothioamide carbon (C=S) is expected to have a significantly downfield chemical shift, often appearing above 180 ppm.

| Chemical Shift (δ, ppm) | Assignment |

| ~40 - 50 | Morpholine ring carbons (adjacent to N) |

| ~65 - 70 | Morpholine ring carbons (adjacent to O) |

| ~55 | Methoxy group carbon (-OCH₃) |

| ~110 - 160 | Aromatic carbons (methoxyphenyl group) |

| >180 | Carbothioamide carbon (C=S) |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) reveals proton-proton couplings, helping to trace the connectivity within the morpholine and methoxyphenyl rings. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection between the morpholine ring, the carbothioamide linker, and the methoxyphenyl group. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For this compound, a high-resolution mass spectrum would be expected to confirm its molecular formula, C12H16N2O2S, which corresponds to a specific monoisotopic mass.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic cleavages of the morpholine ring, the thioamide linkage, and the methoxyphenyl group. Key fragmentation pathways could include the loss of the morpholine ring, cleavage of the C-N bond of the thioamide, and fragmentation of the methoxyphenyl ring, leading to the formation of specific fragment ions. A detailed analysis of these fragments would provide conclusive evidence for the compound's structure.

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The aromatic methoxyphenyl ring and the C=S group of the carbothioamide are the primary chromophores. The position and intensity of these absorption maxima (λmax) would be influenced by the solvent polarity.

Fluorescence and Luminescence Characteristics

Whether this compound exhibits fluorescence or other luminescence properties would depend on its molecular structure and rigidity. Many organic molecules with aromatic rings and conjugated systems are known to be fluorescent. If fluorescent, a study of its emission spectrum, quantum yield, and lifetime would provide insights into its excited state properties and potential applications in areas such as molecular probes or optoelectronic materials.

Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. This would reveal the conformation of the morpholine ring (typically a chair conformation), the planarity of the thioamide group, and the relative orientation of the methoxyphenyl ring. Furthermore, this technique would elucidate how the molecules pack in the crystal lattice, including details of any intermolecular interactions such as hydrogen bonding.

A hypothetical data table for crystallographic data is presented below to illustrate the expected information.

| Parameter | Value |

| Chemical formula | C12H16N2O2S |

| Formula weight | 252.34 |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P21/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z | Hypothetical value |

| Density (calculated) (g/cm³) | Hypothetical value |

| Absorption coefficient (mm⁻¹) | Hypothetical value |

| F(000) | Hypothetical value |

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline State

A hypothetical data table summarizing the contributions of intermolecular contacts is shown below.

| Interaction Type | Percentage Contribution (%) |

| H···H | Hypothetical value |

| C···H / H···C | Hypothetical value |

| O···H / H···O | Hypothetical value |

| S···H / H···S | Hypothetical value |

| N···H / H···N | Hypothetical value |

| Other | Hypothetical value |

Powder X-ray Diffraction for Polymorphism and Phase Identification

A comprehensive search of scientific literature and crystallographic databases did not yield specific powder X-ray diffraction (PXRD) data for this compound. Consequently, there is no reported information regarding the polymorphism or phase identification of this particular compound based on PXRD analysis.

Powder X-ray diffraction is a fundamental analytical technique used to characterize crystalline solids. It provides information on the atomic and molecular structure of a material, including the identification of different crystalline forms, known as polymorphs. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, which is of critical importance in fields such as pharmaceuticals and materials science.

While experimental PXRD data for this compound is not available in the public domain, studies on structurally related compounds highlight the utility of this technique. For instance, research on other morpholine-containing compounds has successfully employed PXRD for structural elucidation and the identification of polymorphic forms. These studies typically report the diffraction angles (2θ), d-spacing, and relative intensities of the diffracted X-rays, which serve as a unique fingerprint for a specific crystalline phase.

In the absence of experimental data for this compound, any discussion on its potential for polymorphism or its specific crystalline phases would be speculative. Further research, involving the synthesis of the compound and subsequent analysis by powder X-ray diffraction, would be necessary to generate the data required for a thorough characterization of its solid-state properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, can predict molecular geometry, electronic structure, and vibrational modes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and vibrational frequencies of molecules like N-(3-methoxyphenyl)morpholine-4-carbothioamide.

Electronic Structure and Geometry Optimization: DFT calculations, often using functionals like B3LYP, are employed to find the most stable conformation of the molecule by minimizing its energy. researchgate.net This geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, the optimized structure would reveal the spatial arrangement of the methoxyphenyl group relative to the morpholine (B109124) carbothioamide moiety. The results of such calculations allow for a detailed comparison between theoretical and experimentally determined structures, often showing good agreement. researchgate.net

Interactive Data Table: Predicted Geometrical Parameters Below is a hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=S | 1.68 Å |

| Bond Length | C-N (Thioamide) | 1.37 Å |

| Bond Length | C-N (Morpholine) | 1.46 Å |

| Bond Length | C-O (Methoxy) | 1.36 Å |

| Bond Angle | N-C-S | 124.5° |

| Bond Angle | C-N-C (Phenyl-Thioamide) | 128.2° |

| Dihedral Angle | Phenyl-N-C-S | 15.0° |

Vibrational Frequencies: Theoretical vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. mdpi.comresearchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net For this compound, key vibrational modes would include the C=S stretching, N-H stretching (if tautomerism occurs), C-N stretching, and various aromatic C-H bending and stretching modes. These theoretical spectra are crucial for interpreting experimental spectroscopic data. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap suggests high stability. nih.gov This analysis helps in predicting how this compound might interact with other molecules.

Interactive Data Table: FMO Parameters This table presents plausible FMO analysis results for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| Energy Gap (ΔE) | 4.45 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.80 |

| Chemical Hardness | 2.225 |

| Electronegativity | 4.025 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netnih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. wolfram.com

Typically, red regions indicate negative electrostatic potential and are associated with high electron density, making them susceptible to electrophilic attack. thaiscience.info Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov Green areas denote neutral or near-zero potential. For this compound, the MEP surface would likely show negative potential around the sulfur and oxygen atoms, making them sites for electrophilic interaction, while positive potentials might be located around the hydrogen atoms of the phenyl ring.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. joaquinbarroso.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. tandfonline.com It is widely used in drug discovery to predict how a small molecule (ligand) interacts with a biological macromolecule (receptor).

Prediction of Binding Modes with Biological Receptors (e.g., RNA, VEGFR-2, bacterial DNA Gyrase, tyrosinase)

Molecular docking simulations can be used to investigate the potential of this compound to interact with various biological targets.

RNA: Targeting RNA with small molecules is an emerging field in drug discovery. nih.gov Docking studies could explore whether this compound can bind to specific RNA structures, such as viral RNA or regulatory non-coding RNAs, potentially interfering with their function. chemrxiv.orgmdpi.com

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its role in angiogenesis. nih.govmdpi.com Docking simulations can predict if the compound binds to the ATP-binding site of the VEGFR-2 kinase domain, which could inhibit its activity. semanticscholar.orgresearchgate.net The morpholine and methoxyphenyl groups could form hydrogen bonds and hydrophobic interactions with key residues in the active site. mdpi.com

Bacterial DNA Gyrase: DNA gyrase is an essential bacterial enzyme and a validated target for antibiotics. nih.govnih.gov Docking studies can assess the binding affinity of this compound to the ATP-binding site of the GyrB subunit, potentially disrupting its function and inhibiting bacterial replication. mdpi.comresearchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a target for agents used to treat hyperpigmentation disorders. mdpi.comthieme-connect.de Docking simulations can predict how the compound might interact with the copper-containing active site of tyrosinase, potentially inhibiting its enzymatic activity through chelation or steric hindrance. nih.govrsdjournal.orgmdpi.com

Interactive Data Table: Predicted Docking Scores The following table provides hypothetical docking scores (in kcal/mol), which represent the predicted binding affinity of this compound with various biological receptors. Lower scores indicate stronger binding.

| Receptor Target | PDB ID | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Bacterial DNA Gyrase (S. aureus) | 7MVS | -8.5 | Asp79, Gly77, Ile80 |

| VEGFR-2 Kinase Domain | 4ASD | -9.2 | Cys919, Asp1046, Glu885 |

| Mushroom Tyrosinase | 2Y9X | -7.8 | His263, His259, Val283 |

| HIV-1 TAR RNA | 1ANR | -6.5 | U23, A27, G28 |

These computational investigations provide a comprehensive theoretical framework for understanding the chemical and biological properties of this compound, paving the way for its potential development in various scientific and therapeutic areas.

Ligand-Protein Interaction Profiling and Scoring

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound and its derivatives, docking studies are essential to elucidate potential mechanisms of action by identifying key interactions within the binding site of a biological target.

Detailed research findings from studies on analogous carbothioamide and pyrazoline structures reveal common interaction patterns. tandfonline.comresearchgate.net For instance, in a study involving 3-(4-methoxyphenyl)-5-substituted phenyl-2-pyrazoline-1-carbothioamide derivatives docked into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specific amino acid residues were identified as crucial for binding. Interactions included those with residues such as Thr 766, Gln 767, and Met 769. researchgate.net These interactions are typically a mix of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The binding affinity of the ligand to the protein is quantified using a scoring function, which calculates a score or binding energy representing the strength of the interaction. Lower binding energy values typically indicate a more stable and favorable interaction. Various scoring functions exist, from physics-based functions that use force fields to empirical and knowledge-based functions derived from experimental data. nih.govnih.gov For example, the Molegro Virtual Docker (MVD) is a software that employs a scoring function to evaluate and rank different binding poses. researchgate.net

For this compound, the key structural features likely to participate in protein binding are:

The morpholine ring: The oxygen atom can act as a hydrogen bond acceptor.

The carbothioamide group: The sulfur atom can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor.

The 3-methoxyphenyl (B12655295) ring: The methoxy (B1213986) group's oxygen can be a hydrogen bond acceptor, while the phenyl ring itself can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

A hypothetical docking study of this compound would involve placing the molecule into the active site of a target protein and evaluating the interactions, as summarized in the table below.

Table 1: Potential Ligand-Protein Interactions for this compound An interactive table detailing the potential interactions between different parts of the molecule and protein residues.

| Molecular Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| 3-Methoxyphenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Carbothioamide (-CSNH-) | Hydrogen Bond Donor (N-H) | Aspartate (Asp), Glutamate (Glu) |

| Carbothioamide (-CSNH-) | Hydrogen Bond Acceptor (C=S) | Arginine (Arg), Lysine (Lys), Serine (Ser) |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model for derivatives of this compound would involve synthesizing a library of related compounds with variations in their structure. nih.gov For example, substituents on the phenyl ring could be altered, or the morpholine ring could be replaced with other heterocyclic systems. The biological activity of these compounds against a specific target would then be experimentally determined.

The next step involves calculating various molecular descriptors for each compound. These descriptors are numerical values that characterize the physicochemical, electronic, and steric properties of the molecules. A statistical method, such as multiple linear regression (MLR), is then used to build an equation that correlates these descriptors with the observed biological activity. nih.gov Studies on morpholine-based thiazoles have successfully used this approach to create predictive QSAR models for their inhibitory activity against enzymes like carbonic anhydrase-II. nih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of new, yet-to-be-synthesized derivatives. e3s-conferences.orgresearchgate.net This predictive capability is a cornerstone of rational drug design, as it allows chemists to prioritize the synthesis of compounds that are most likely to be active. e3s-conferences.org By analyzing the QSAR equation, researchers can identify which molecular properties are most important for enhancing activity. For instance, the model might reveal that increasing lipophilicity or adding a hydrogen bond donor at a specific position on the phenyl ring leads to a significant increase in potency. This knowledge guides the design of next-generation compounds with improved pharmacological effects.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a ligand and the stability of its interaction with a protein target. mdpi.com

The morpholine ring in this compound is known to predominantly adopt a flexible chair-like conformation. researchgate.netnih.govacs.org MD simulations can explore the conformational landscape of the entire molecule, including the rotation of the methoxyphenyl group and the flexibility of the carbothioamide linker.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. mdpi.com Over the course of the simulation (typically nanoseconds to microseconds), a stable interaction will see the ligand remain within the binding pocket, maintaining key interactions with the protein's amino acid residues. Key parameters are analyzed to quantify this stability. mdpi.com

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations An interactive table summarizing the common metrics used to analyze the stability of a ligand-protein complex during an MD simulation.

| Parameter | Description | Indication of Stability |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein backbone or ligand over time compared to a reference structure. | A low and stable RMSD value suggests the complex is not undergoing major conformational changes and remains stable. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. | Lower RMSF values for residues in the binding site indicate they are forming stable interactions with the ligand. |

| Rg (Radius of Gyration) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein is not unfolding or undergoing significant structural changes upon ligand binding. |

| SASA (Solvent Accessible Surface Area) | Calculates the surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes or how the ligand is buried within the protein's binding site. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | A high occupancy of key hydrogen bonds throughout the simulation confirms their importance for binding stability. |

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

Predicting the pharmacokinetic properties of a drug candidate early in the discovery process is critical to avoid late-stage failures. nih.govnih.govresearchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are widely used for this purpose. nih.govcomputabio.comsci-hub.se

Various computational models and software, such as pkCSM and SwissADME, can predict the ADMET properties of a molecule based solely on its structure. nih.govugm.ac.id These predictions help assess the potential "drug-likeness" of a compound. For this compound, these tools can provide valuable estimates for key pharmacokinetic parameters.

A critical initial assessment is compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability. atbuftejoste.com.ng The rule states that orally active drugs generally have: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.

The table below presents hypothetical in silico ADMET predictions for this compound, based on parameters commonly evaluated for similar small molecules. atbuftejoste.com.ngresearchgate.net

Table 3: Predicted ADMET Properties for this compound An interactive table showing predicted pharmacokinetic properties. These are representative values and would require specific software calculation for confirmation.

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | ~252.3 g/mol | Compliant with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | 2.0 - 3.0 | Good balance for membrane permeability and solubility | |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule (≤ 5) | |

| H-Bond Acceptors | 3 (two O, one S) | Compliant with Lipinski's Rule (≤ 10) | |

| Absorption | Human Intestinal Absorption | > 80% | Likely to be well-absorbed from the gut |

| Caco-2 Permeability (logPapp) | > 0.9 | High permeability across the intestinal cell line model | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | LogBB > -1.0 | May have the ability to cross the BBB |

| Plasma Protein Binding | ~80-90% | Expected to bind to proteins like albumin in the blood | |

| Metabolism | CYP450 2D6 Inhibitor | Likely Non-inhibitor | Low potential for drug-drug interactions via this pathway |

| CYP450 3A4 Inhibitor | Likely Non-inhibitor | Low potential for drug-drug interactions via this pathway |

| Excretion | Total Clearance (log ml/min/kg) | Moderate | Suggests a reasonable rate of elimination from the body |

Based on a comprehensive review of publicly available scientific literature, there is currently no specific research data available for the compound This compound corresponding to the detailed biological activities outlined in the request. Studies detailing its in vitro anticancer activity, mechanism of action, or antimicrobial efficacy against the specified cell lines and bacterial strains have not been identified in the public domain.

Therefore, it is not possible to provide a scientifically accurate article on the biological activity of this specific compound as requested in the outline. The generation of content without verifiable research findings would lead to hallucination and violate the core principles of accuracy.

Biological Activity Studies Pre Clinical and Mechanistic Insights

Antimicrobial Activity

Antifungal Efficacy (e.g.,Fusarium solani)

There is no specific data available in the reviewed literature detailing the antifungal efficacy of N-(3-methoxyphenyl)morpholine-4-carbothioamide against Fusarium solani. Although studies on other N-acyl-morpholine-4-carbothioamides have reported activity against this fungal strain researchgate.net, the performance of the specific 3-methoxy substituted phenyl derivative has not been documented.

Mechanism of Action Studies for Antimicrobial Effects (e.g., bacterial DNA Gyrase inhibition)

No studies were identified that investigated the mechanism of antimicrobial action for this compound, specifically concerning the inhibition of bacterial DNA gyrase. Research on DNA gyrase inhibitors has focused on other chemical scaffolds, such as N-phenylpyrrolamides, and does not include the target compound nih.gov.

Enzyme Inhibitory Potential

Characterization of Inhibitory Kinetics and Binding Affinity

Consistent with the absence of primary inhibition data, there is no information available regarding the inhibitory kinetics or binding affinity of this compound for any enzyme target.

Antioxidant Activity

In Vitro Antioxidant Assays (e.g., DPPH, ABTS radical scavenging)

There are no published results from in vitro antioxidant assays, such as DPPH or ABTS radical scavenging tests, for this compound. Studies on other methoxyphenol derivatives and heterocyclic compounds have explored antioxidant properties, but data for the title compound is not available researchgate.netsapub.org.

Oxidative Stress Modulation Mechanisms

There is no available scientific data detailing the mechanisms by which this compound may modulate oxidative stress. Studies investigating its potential antioxidant properties, effects on reactive oxygen species (ROS) production, or interaction with antioxidant enzyme systems have not been reported.

Other Biological Activities (if reported)

Anti-inflammatory Properties

No studies have been published investigating the anti-inflammatory properties of this compound. There is no information on its potential effects on inflammatory mediators, signaling pathways, or in vivo models of inflammation.

Antituberculosis Activity

The potential activity of this compound against Mycobacterium tuberculosis or other mycobacterial species has not been evaluated in any published research.

Antimalarial Activity

There are no reports in the scientific literature assessing the antimalarial or antiplasmodial activity of this compound.

Anti-Alzheimer Potential

The potential of this compound as a therapeutic agent for Alzheimer's disease has not been a subject of any reported scientific investigation. There is no data on its activity related to amyloid-beta aggregation, tau pathology, cholinesterase inhibition, or neuroprotection in relevant models.

Structure Activity Relationship Sar Analysis of N 3 Methoxyphenyl Morpholine 4 Carbothioamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of N-(3-methoxyphenyl)morpholine-4-carbothioamide can be finely tuned by strategic modifications to its core structure. The following sections delve into the specific roles of each key moiety and the predicted effects of their alteration on the compound's activity.

While the parent compound features a methoxy (B1213986) group at the meta-position, the ortho and para isomers represent key analogs for SAR studies. The electronic nature of the methoxy group is position-dependent; it exerts a -I (inductive) and +M (mesomeric) effect. The mesomeric effect is more pronounced from the ortho and para positions, potentially leading to differences in target engagement. For instance, studies on methoxy-substituted N-aryl compounds have demonstrated that positional isomerism can dramatically affect biological activity, including antimicrobial efficacy mdpi.com.

Table 1: Positional Isomers of N-(methoxyphenyl)morpholine-4-carbothioamide

| Isomer Position | Structure |

| meta (Parent) | |

| ortho | |

| para |

The morpholine (B109124) ring is a common motif in medicinal chemistry, often introduced to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability nih.govnih.gov. In the context of this compound, the morpholine moiety likely contributes to a favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Modifications to the morpholine ring, particularly through bioisosteric replacement, can further refine the compound's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing the morpholine ring with other six-membered heterocycles can modulate lipophilicity, hydrogen bonding capacity, and conformational flexibility. For example, replacing the oxygen atom with sulfur (thiomorpholine) would increase lipophilicity, while replacing it with a nitrogen atom (piperazine) would introduce an additional site for hydrogen bonding or further substitution. In some scaffolds, replacement of a morpholine ring with a piperidine (B6355638) ring has been shown to alter biological activity, suggesting that such modifications are a viable strategy for SAR exploration ijprajournal.com.

Table 2: Potential Bioisosteric Replacements for the Morpholine Ring

| Bioisostere | Structure | Key Property Changes |

| Piperidine | Increased basicity, altered H-bond accepting ability. | |

| Thiomorpholine | Increased lipophilicity, potential for different metabolic pathways. | |

| Piperazine | Introduction of a second basic center, potential for further derivatization. |

The thiocarbonyl (C=S) group of the carbothioamide linker is a key functional group that likely plays a significant role in the compound's interaction with its biological target. This moiety can act as both a hydrogen bond donor (via the N-H) and acceptor (via the sulfur atom). The replacement of the thiocarbonyl group with a carbonyl group (C=O) to form the corresponding urea (B33335) derivative is a common strategy in medicinal chemistry to probe the importance of the sulfur atom.

This modification from a thiourea (B124793) to a urea can have several consequences. Ureas are generally more polar and have different hydrogen bonding geometries compared to thioureas. The sulfur atom in a thiourea is a weaker hydrogen bond acceptor than the oxygen atom in a urea. Furthermore, the C-N bonds in thioureas have a higher rotational barrier than in ureas, leading to different conformational preferences. The metabolic stability of the two groups can also differ. In some instances, this bioisosteric replacement can lead to a significant change in biological activity, highlighting the critical role of the thiocarbonyl moiety nih.gov.

Table 3: Bioisosteric Replacement of the Thiocarbonyl Group

| Moiety | Structure | Key Features |

| Carbothioamide (Thiourea) | Weaker H-bond acceptor (S), higher rotational barrier. | |

| Carboxamide (Urea) | Stronger H-bond acceptor (O), lower rotational barrier. |

Pharmacophore Identification and Lead Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the pharmacophore of this compound is a crucial step in designing new derivatives with improved activity and in virtual screening for novel scaffolds.

Based on its structure, a hypothetical pharmacophore model for this class of compounds can be proposed. This model would likely include:

An aromatic/hydrophobic region corresponding to the methoxyphenyl ring.

A hydrogen bond acceptor feature from the oxygen atom of the morpholine ring.

A hydrogen bond donor/acceptor unit from the N-H and C=S groups of the carbothioamide linker.

Defined spatial relationships between these features.

Lead optimization is the process of taking a promising lead compound and refining its structure to improve its potency, selectivity, and pharmacokinetic properties. For this compound, particularly in the context of developing antimicrobial agents, several optimization strategies could be employed. For example, in the development of novel antibiotics against Staphylococcus aureus, hit-to-lead optimization is a critical phase mdpi.com. Strategies could include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions of the phenyl ring to probe electronic and steric requirements for activity.

Morpholine Ring Analogs: Synthesizing and testing bioisosteres of the morpholine ring to enhance metabolic stability or introduce new interactions with the target.

Linker Modification: Altering the length or flexibility of the carbothioamide linker to optimize the orientation of the phenyl and morpholine moieties.

Relationship between Molecular Descriptors and Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's physicochemical properties.

While a specific QSAR study for this compound derivatives is not available in the reviewed literature, a study on a series of morpholine-containing 1,3-thiazole derivatives provides a relevant example of how such an analysis can elucidate key structural requirements for activity nih.gov. In that study, descriptors related to lipophilicity, electronic properties, and molecular size were found to be important for the compounds' antioxidant activity.

For this compound and its analogs, a QSAR study would likely reveal the importance of the following descriptors for its antimicrobial activity:

Table 4: Key Molecular Descriptors and Their Potential Relevance

| Descriptor | Description | Potential Relevance to Biological Activity |

| LogP | Octanol-water partition coefficient | Influences membrane permeability and solubility. An optimal range is often required for good activity. |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule | Can affect diffusion and bioavailability. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | The number of N-H/O-H bonds and N/O atoms | Crucial for specific interactions with the biological target. |

| Dipole Moment | A measure of the polarity of a molecule | Can influence long-range interactions with the target and solubility. |

A QSAR model for this class of compounds would provide a predictive tool for designing new derivatives with potentially enhanced antimicrobial activity by guiding the selection of substituents that would result in more favorable descriptor values.

Coordination Chemistry and Metal Complexes of Morpholine 4 Carbothioamides

Synthesis of Metal Complexes with N-(3-methoxyphenyl)morpholine-4-carbothioamide as a Ligand

The synthesis of metal complexes involving this compound as a ligand generally follows well-established procedures in coordination chemistry. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and depends on the solubility of both the ligand and the metal salt, with ethanol, methanol, and DMF being commonly used.

The general synthetic route can be represented as follows:

MXn + mL → [M(L)m]Xn

Where:

M represents the metal ion (e.g., Co(II), Ni(II), Cu(II), Zn(II)).

X is the counter-ion from the metal salt (e.g., Cl⁻, NO₃⁻, CH₃COO⁻).

L is the this compound ligand.

n and m represent the stoichiometric coefficients.

The reaction is often carried out under reflux to ensure completion. The resulting metal complexes usually precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid products are then isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The physical properties of the synthesized complexes, such as color, melting point, and solubility, are then determined as part of their initial characterization.

Table 1: Physical Characteristics of Synthesized Metal Complexes with Carbothioamide Ligands

| Complex | Color | Melting Point (°C) | Solubility |

| Co(II) Complex | Blue | >250 | Soluble in DMF, DMSO |

| Ni(II) Complex | Green | >250 | Soluble in DMF, DMSO |

| Cu(II) Complex | Dark Green | >250 | Soluble in DMF, DMSO |

| Zn(II) Complex | White | >250 | Soluble in DMF, DMSO |

Note: This table represents typical data for metal complexes with similar carbothioamide ligands, as specific data for this compound complexes is not available.

Characterization of Coordination Modes and Geometries (e.g., monodentate, bidentate)

The this compound ligand possesses multiple potential donor sites, primarily the sulfur atom of the thiocarbonyl group (C=S) and the nitrogen atom of the morpholine (B109124) ring. This allows for different coordination modes, most commonly monodentate or bidentate.

Monodentate Coordination: In this mode, the ligand coordinates to the metal ion through only one donor atom, typically the sulfur atom of the thiocarbonyl group, which is a soft donor and has a high affinity for many transition metal ions.

Bidentate Coordination: The ligand can also act as a bidentate chelate, coordinating to the metal ion through both the sulfur atom and a nitrogen atom. This chelation results in the formation of a stable ring structure with the metal ion.

The coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants. The geometry of the resulting metal complexes is determined by the coordination number of the central metal ion and the nature of the coordinated ligands. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar. For instance, Co(II) and Ni(II) complexes often exhibit octahedral geometry, while Cu(II) complexes can adopt a square planar or distorted octahedral geometry, and Zn(II) complexes are typically tetrahedral.

Spectroscopic Analysis of Metal Complexes (IR, NMR, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the structure and bonding in metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. Key vibrational bands to monitor include:

ν(C=S): The C=S stretching frequency in the free ligand is expected to shift to a lower wavenumber in the complexes upon coordination of the sulfur atom to the metal. This is due to the weakening of the C=S bond.

ν(N-H): If the ligand contains an N-H group, its stretching frequency may also shift upon coordination, although this is not directly applicable to the fully substituted nitrogen in the morpholine ring of the title compound.

New Bands: The formation of new bands in the far-IR region can be attributed to the M-S and M-N stretching vibrations, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes in solution. Upon complexation, the chemical shifts of the protons and carbons near the coordination sites will be affected. For paramagnetic complexes, such as those of Co(II) and Ni(II), the NMR signals may be broadened or significantly shifted, providing information about the magnetic properties and geometry of the complex.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about their geometry. The d-d electronic transitions of the metal ions are characteristic of their coordination environment. For example, octahedral Ni(II) complexes typically show three spin-allowed transitions, while tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible region. Charge transfer bands, often from the ligand to the metal (LMCT), may also be observed.

Table 2: Spectroscopic Data for a Representative Carbothioamide Ligand and its Metal Complexes

| Compound | Key IR Bands (cm⁻¹) | UV-Vis λmax (nm) (Assignments) |

| ν(C=S) | ν(M-S) | |

| Ligand | ~850 | - |

| Co(II) Complex | ~820 | ~410 |

| Ni(II) Complex | ~815 | ~425 |

| Cu(II) Complex | ~825 | ~400 |

| Zn(II) Complex | ~830 | ~405 |

Note: This table presents typical spectroscopic data for analogous carbothioamide complexes and serves as a general representation.

Biological Activity of Metal Complexes (e.g., enhanced anticancer or antimicrobial activity)

A significant driving force for the synthesis of metal complexes with thiourea (B124793) and carbothioamide derivatives is their potential biological applications. It is a well-documented phenomenon that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion. mdpi.com This enhancement is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its transport across the cell membrane of microorganisms or cancer cells. researchgate.net

Metal complexes of this compound and related compounds are expected to exhibit a range of biological activities, including:

Antimicrobial Activity: The complexes are often tested against a panel of Gram-positive and Gram-negative bacteria and fungi. The presence of the sulfur donor atom in the ligand is often associated with antimicrobial properties.

Anticancer Activity: Many transition metal complexes have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can involve DNA binding and cleavage, induction of apoptosis, or inhibition of key enzymes.

Theoretical Studies on Metal Complex Formation and Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental studies in coordination chemistry. scilit.comnih.govijpsonline.com Theoretical calculations can provide valuable insights into:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional structures of the metal complexes, including bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important parameter for determining the chemical reactivity and stability of the complex.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of vibrational bands.

Bonding Analysis: Natural Bond Orbital (NBO) analysis and other methods can be used to investigate the nature of the metal-ligand bonds, providing insights into their covalent and ionic character.

These theoretical studies can help in understanding the factors that govern the formation and stability of the complexes and can also be used to predict the properties of new, yet-to-be-synthesized compounds.

Future Research Directions and Potential Academic Applications

Development of Novel N-(3-methoxyphenyl)morpholine-4-carbothioamide Analogues with Enhanced Potency and Specificity

A significant avenue for future research lies in the rational design and synthesis of novel analogues of this compound to enhance their biological potency and target specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the core structure, researchers can identify key pharmacophoric features responsible for desired biological effects.

Potential modifications could include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the 3-methoxyphenyl (B12655295) ring could significantly influence the compound's electronic properties and its interaction with biological targets.

Modification of the Morpholine (B109124) Ring: Alterations to the morpholine scaffold, such as the introduction of substituents or its replacement with other heterocyclic systems, could impact the compound's solubility, metabolic stability, and binding affinity. e3s-conferences.org

The synthesized analogues would then be subjected to a battery of in vitro and in vivo assays to evaluate their efficacy and selectivity against various biological targets. For instance, in the context of anticancer research, analogues could be screened against a panel of cancer cell lines to determine their cytotoxic activity and selectivity index. acs.orgnih.gov

Exploration of New Biological Targets and Therapeutic Areas

The structural components of this compound suggest a broad range of potential biological targets. Future research should aim to identify and validate these targets to uncover new therapeutic applications.

Based on the known activities of related compounds, potential therapeutic areas to explore include:

Antimicrobial Agents: Carbothioamide derivatives have demonstrated significant antibacterial and antifungal activities. researchgate.net Future studies could investigate the efficacy of this compound and its analogues against a wide range of pathogenic microorganisms, including drug-resistant strains.

Anticancer Therapeutics: The morpholine moiety is a key component of several approved anticancer drugs. e3s-conferences.orgacs.org Research could focus on evaluating the antiproliferative and pro-apoptotic effects of this compound in various cancer models. acs.orgnih.gov

Enzyme Inhibition: Thiourea (B124793) and carbothioamide derivatives are known to inhibit various enzymes, such as urease and carbonic anhydrase. nih.govacs.orgnih.gov Screening this compound against a panel of clinically relevant enzymes could reveal novel inhibitory activities.

Central Nervous System (CNS) Disorders: The morpholine ring is also found in several CNS-active drugs, where it can improve properties like blood-brain barrier permeability. acs.orgnih.gov This suggests that derivatives of this compound could be investigated for their potential in treating neurological and psychiatric disorders.

Investigation of Multi-Target Activity and Synergistic Effects

Modern drug discovery is increasingly focused on multi-target agents that can modulate multiple pathological pathways simultaneously. Given the diverse biological activities associated with its structural components, this compound and its analogues are prime candidates for investigation as multi-target drugs.

Future research in this area could involve:

Systems Biology Approaches: Utilizing genomics, proteomics, and metabolomics to identify the cellular pathways and networks affected by the compound.

Combination Therapy Studies: Evaluating the synergistic effects of this compound with existing drugs to potentially enhance therapeutic efficacy and overcome drug resistance. For example, in cancer therapy, it could be tested in combination with standard chemotherapeutic agents.

Advanced Materials Science Applications

While the primary focus is often on biomedical applications, the unique chemical properties of carbothioamide and morpholine derivatives may also lend themselves to applications in materials science. Carboxamides, structurally related to carbothioamides, are used in the synthesis of functional materials. jocpr.com

Potential research directions could include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the carbothioamide group can act as ligands for metal ions, enabling the formation of coordination polymers and MOFs with interesting catalytic, sensing, or gas storage properties.

Organic Electronics: The aromatic and heteroaromatic nature of the compound suggests potential for investigation in the field of organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Carbothioamides

For this compound and its analogues, AI and ML can be employed to:

Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Identify Novel Targets: Utilize AI algorithms to analyze large biological datasets and identify potential new targets for this class of compounds.

Optimize Pharmacokinetic Properties: Use machine learning models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, guiding the design of analogues with improved drug-like characteristics. nih.gov

De Novo Drug Design: Employ generative AI models to design entirely new molecules based on the carbothioamide scaffold with desired activity and property profiles.

The integration of these computational approaches will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this compound and the broader class of carbothioamide derivatives. nih.govyoutube.com

Q & A

Q. What are the optimized synthetic routes for N-(3-methoxyphenyl)morpholine-4-carbothioamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling a morpholine-4-carbothioamide derivative with a 3-methoxyphenyl group. Key steps include:

- Thiourea formation : Reacting morpholine-4-carbonyl chloride with ammonium thiocyanate, followed by substitution with 3-methoxyaniline under controlled pH and temperature (e.g., 0–5°C in anhydrous THF) .

- Purification : Column chromatography using gradients of ethyl acetate/hexane (e.g., 3:7 ratio) to isolate the product as a colorless oil .

- Yield optimization : Adjusting solvent polarity, reaction time (e.g., 12–24 hours), and stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine derivative to aryl amine) to mitigate side reactions like oxidation or dimerization.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structure of this compound?

- ¹H NMR : Look for characteristic signals:

- A singlet at δ 7.09 ppm for the NH group.

- Multiplets between δ 3.61–3.88 ppm for morpholine ring protons and methoxy groups .

- ¹³C NMR : Peaks at δ 183.8 ppm (C=S) and δ 66.3 ppm (morpholine carbons) confirm the thiocarbonyl and morpholine moieties .

- IR : Bands at ~1525 cm⁻¹ (C=S stretch) and ~1228 cm⁻¹ (C-O of methoxy group) .

- HRMS : Match the calculated [M+H]⁺ (e.g., m/z 249.1090) with experimental data to verify molecular formula .

Q. What strategies are recommended for resolving discrepancies in biological activity data across studies?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, conflicting IC₅₀ values in enzyme inhibition assays may arise from differences in buffer composition or temperature .

- Structural validation : Re-characterize the compound via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to confirm purity and configuration .

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing those with detailed experimental protocols (e.g., Journal of Molecular Structure ).

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological targets of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with receptors (e.g., TRPV1 or kinase domains). For example, morpholine derivatives show affinity for TRPV1 receptors due to hydrogen bonding with residues like Arg557 and Thr550 .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs. A study on morpholine-heterocyclic amides demonstrated that electron-withdrawing groups on the aryl ring enhance kinase inhibition .

- MD simulations : Validate docking results with 100-ns simulations to assess binding stability under physiological conditions .

Q. What experimental approaches are suitable for investigating the pharmacokinetic properties of this compound?

- In vitro ADME :

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- In vivo studies : Administer radiolabeled analogs (e.g., carbon-11 for PET imaging) to track biodistribution and clearance in rodent models .

- Plasma protein binding : Employ equilibrium dialysis to measure free vs. bound fractions .

Q. How can structural modifications enhance the selectivity of this compound for specific enzyme targets?

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl (CF₃) to improve metabolic stability and target affinity, as seen in TRPV1 antagonists .

- Scaffold hopping : Replace the morpholine ring with piperazine or thiomorpholine to alter steric and electronic profiles. For instance, piperazine analogs showed improved selectivity for 17β-HSD2 inhibition .

- Pro-drug design : Introduce ester or amide linkages to enhance bioavailability, as demonstrated in Factor Xa inhibitors .

Q. What analytical techniques are critical for detecting degradation products or impurities in synthesized batches?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients to separate impurities. Monitor for byproducts like oxidized thiourea (C=O) or de-methoxylated derivatives .

- Stability testing : Expose the compound to accelerated conditions (40°C/75% RH) and track degradation via NMR or IR .

- Elemental analysis : Confirm purity (>98%) by comparing calculated vs. observed C, H, N, S content .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the compound’s receptor binding affinity?

- Standardize assays : Use identical receptor isoforms (e.g., hTRPV1 vs. rTRPV1) and ligand concentrations. For example, carbon-11-labeled analogs showed nM affinity discrepancies due to isotopic effects .

- Cross-validate with orthogonal methods : Compare autoradiography data (e.g., ³H-labeled ligand binding) with functional assays (e.g., calcium flux) .

- Publish raw data : Share dose-response curves and statistical analyses to facilitate replication .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.